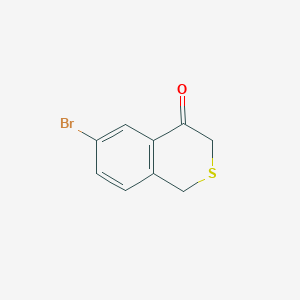

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

CAS No.: 880553-98-0

Cat. No.: VC7182030

Molecular Formula: C9H7BrOS

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880553-98-0 |

|---|---|

| Molecular Formula | C9H7BrOS |

| Molecular Weight | 243.12 |

| IUPAC Name | 6-bromo-1H-isothiochromen-4-one |

| Standard InChI | InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 |

| Standard InChI Key | HPIUPYXHSHXTAW-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=C(C=C2)Br)C(=O)CS1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiopyran scaffold, where a benzene ring is fused to a thiopyran ring (a six-membered ring containing one sulfur atom). The ketone group at the 4-position and the bromine atom at the 6-position are critical functional groups influencing its reactivity. The IUPAC name, 6-bromo-1H-isothiochromen-4-one, reflects this arrangement .

Structural Highlights:

Physicochemical Characteristics

Experimental and computed properties reveal insights into its behavior under various conditions:

The absence of rotatable bonds and low hydrogen bond donor count () suggest high rigidity and limited solubility in polar solvents . The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing its pharmacokinetic profile.

Synthesis and Optimization

Cyclization Strategies

The synthesis of benzothiopyran derivatives typically involves cyclization reactions. For 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, a plausible route includes:

-

Thioether Formation: Reacting a brominated benzene precursor with a sulfur-containing reagent (e.g., thiourea) to introduce the sulfur atom.

-

Ring Closure: Acid- or base-catalyzed cyclization to form the thiopyran ring.

Example Protocol:

A modified procedure for related compounds involves:

-

Reagents: Sodium tetrahydroborate, acetone, sodium acetate borohydride .

-

Conditions: 50°C for 4 hours in an oil bath, monitored by TLC () .

-

Workup: Separation of organic phases, recrystallization in n-heptane, yielding 80% purity .

Challenges and Yield Optimization

Key challenges include controlling regioselectivity during bromination and avoiding side reactions at the ketone group. Strategies to enhance yield:

-

Temperature Control: Maintaining 50°C prevents decomposition of intermediates .

-

Purification: Recrystallization in n-heptane improves purity to 99% .

Comparative Analysis with Related Compounds

6-Bromo-3,4-dihydro-1H-2-benzopyran-4-one

This oxygen analog (CAS: 676134-68-2) shares structural similarities but replaces sulfur with oxygen:

| Parameter | Benzothiopyran Derivative | Benzopyran Derivative |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 243.12 g/mol | 227.06 g/mol |

| XLogP3 | 2.6 | 2.1 (estimated) |

| Polar Surface Area | 42.4 Ų | 35.5 Ų |

The sulfur atom increases molecular weight and polar surface area, potentially enhancing binding affinity in biological systems .

7-Bromo-1-tetralone

Another related compound, 7-bromo-1-tetralone (CAS: 32281-97-3), features a fully saturated tetrahydronaphthalenone system. Unlike the benzothiopyran derivative, it lacks heteroatoms, resulting in lower polarity () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume